![molecular formula C16H18N4O B2828435 (3,5-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2195952-83-9](/img/structure/B2828435.png)
(3,5-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives have been found to have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar pyrimidine derivatives have been synthesized using various methods. For example, one study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their potential against Mycobacterium tuberculosis strains. Notably, certain derivatives demonstrated potent antitubercular activity .
- The central pyrimidine unit in this compound offers opportunities for drug design. Scientists can modify the substituents to enhance druglikeness and optimize pharmacokinetic properties (ADME-Tox) for better therapeutic outcomes .
Antitubercular Activity
Drug Design and Optimization
Future Directions
properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-6-12(2)8-13(7-11)15(21)20-9-14(10-20)19-16-17-4-3-5-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRVNLCPVTDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
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